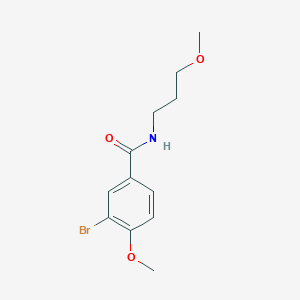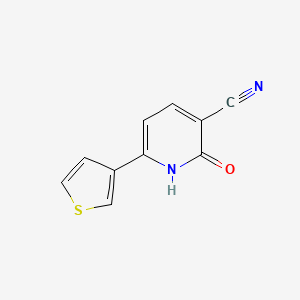![molecular formula C17H17N3O5 B14916300 N'-[1-(2,4-dimethoxyphenyl)ethylidene]-3-nitrobenzohydrazide](/img/structure/B14916300.png)
N'-[1-(2,4-dimethoxyphenyl)ethylidene]-3-nitrobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[1-(2,4-dimethoxyphenyl)ethylidene]-3-nitrobenzohydrazide is an organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a nitro group, a hydrazide linkage, and a dimethoxyphenyl moiety, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(2,4-dimethoxyphenyl)ethylidene]-3-nitrobenzohydrazide typically involves the condensation of 3-nitrobenzohydrazide with 2,4-dimethoxyacetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for N’-[1-(2,4-dimethoxyphenyl)ethylidene]-3-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[1-(2,4-dimethoxyphenyl)ethylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The hydrazide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives or corresponding amines.
Reduction: Formation of hydrazines or amines.
Substitution: Formation of substituted hydrazides or other derivatives.
Applications De Recherche Scientifique
N’-[1-(2,4-dimethoxyphenyl)ethylidene]-3-nitrobenzohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-[1-(2,4-dimethoxyphenyl)ethylidene]-3-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The hydrazide linkage can also participate in reactions with biomolecules, contributing to its overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide
- N’-[1-(2,4-dimethoxyphenyl)ethylidene]-2-hydroxybenzohydrazide
- N’-[1-(2,4-dimethoxyphenyl)ethylidene]-4-ethoxybenzohydrazide
Uniqueness
The presence of the dimethoxyphenyl moiety also contributes to its distinct chemical properties compared to similar compounds .
Propriétés
Formule moléculaire |
C17H17N3O5 |
|---|---|
Poids moléculaire |
343.33 g/mol |
Nom IUPAC |
N-[(E)-1-(2,4-dimethoxyphenyl)ethylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C17H17N3O5/c1-11(15-8-7-14(24-2)10-16(15)25-3)18-19-17(21)12-5-4-6-13(9-12)20(22)23/h4-10H,1-3H3,(H,19,21)/b18-11+ |
Clé InChI |
FTOPXHYYWCJXKD-WOJGMQOQSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C2=C(C=C(C=C2)OC)OC |
SMILES canonique |
CC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


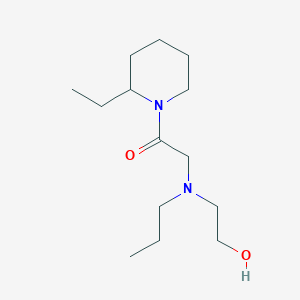
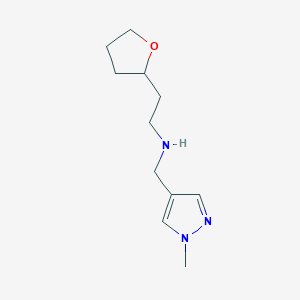
![6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14916234.png)
![n-Allyl-2-(imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B14916241.png)
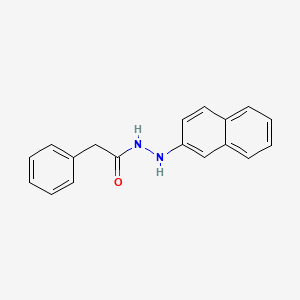
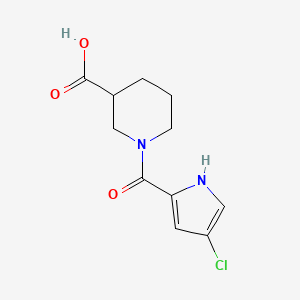

![Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B14916253.png)

